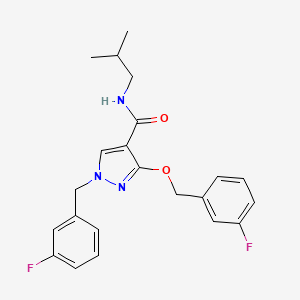

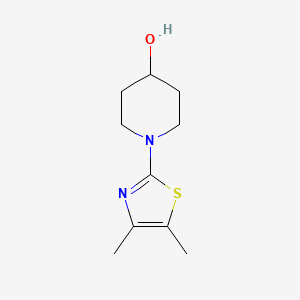

![molecular formula C4H5N3O3S B2764630 [(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid CAS No. 141956-66-3](/img/structure/B2764630.png)

[(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

[(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a triazole derivative that has been synthesized using different methods and has been studied for its biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Chemiluminescence and Oxidation Studies

Research has explored the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, showcasing their base-induced chemiluminescence. Sulfanyl-substituted dioxetanes exhibited moderate light yields upon decomposition, indicating potential applications in chemiluminescent probes and materials science (Watanabe et al., 2010).

Coordination Chemistry and Urease Inhibition

The synthesis and characterization of dinuclear cobalt and nickel complexes with a mercaptoacetic acid substituted 1,2,4-triazole ligand have been reported. These complexes demonstrated strong urease inhibitory activities, suggesting potential applications in the development of urease inhibitors (Fang et al., 2019).

Pharmacological Activity

A series of Schiff and Mannich bases derivatives of 4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one were synthesized and evaluated for their anti-inflammatory and analgesic activities. This study highlights the pharmacological potential of triazole derivatives (Gowda et al., 2011).

Organic-Inorganic Hybrid Materials

A novel organic-inorganic hybrid hexabromotellurate was synthesized, featuring a triazole ring-containing amino acid. This research provides insights into the structural characterization and potential applications of triazole-based hybrid materials (Fizer et al., 2021).

Heterocyclic Compound Synthesis

The synthesis of a new series of nitrogen/sulfur heterocycles by linking four different rings, including indole, 1,2,4-triazole, pyridazine, and quinoxaline, showcases the versatility of triazole derivatives in synthesizing complex heterocyclic compounds with potential applications in medicinal chemistry (Boraei et al., 2020).

Mecanismo De Acción

Target of Action

Similar compounds with a 1,3,4-oxadiazole or 1,2,4-triazole core have been reported to show a broad range of biological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in various biological processes.

Mode of Action

The presence of the 1,2,4-triazole ring and the sulfanyl group could contribute to these interactions .

Biochemical Pathways

Compounds with similar structures have been reported to influence a variety of biological pathways, including those involved in inflammation, cancer, and microbial infections .

Pharmacokinetics

The compound’s solubility and chemical stability suggest that it could be well-absorbed and distributed in the body .

Result of Action

Based on the reported activities of similar compounds, it’s likely that the compound could induce changes in cellular signaling, gene expression, and other cellular processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 2-[(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid. For instance, the compound’s solubility and stability could be affected by the pH and temperature of its environment .

Propiedades

IUPAC Name |

2-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)sulfanyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O3S/c8-2(9)1-11-4-5-3(10)6-7-4/h1H2,(H,8,9)(H2,5,6,7,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKSRSZMSLRQZSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)SC1=NNC(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2764547.png)

![(Z)-4-((2-(4-ethoxyphenyl)-6-oxothiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl)-2-methoxyphenyl acetate](/img/structure/B2764550.png)

![N-Methyl-1-[3-(2,4,6-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2764551.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-tosylacetamide](/img/structure/B2764553.png)

![Ethyl 2-[(2,5-dichlorothiophene-3-carbonyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2764555.png)

![3-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B2764558.png)

![3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B2764562.png)

![3,4-dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2764568.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2,2-diphenylacetamido)benzofuran-2-carboxamide](/img/structure/B2764570.png)